tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate
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Overview
Description
tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C12H12BrF3O2 and a molecular weight of 325.12 g/mol . It is a benzoate ester derivative, characterized by the presence of a bromine atom and a trifluoromethyl group on the benzene ring, along with a tert-butyl ester group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate typically involves the esterification of 2-bromo-5-(trifluoromethyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to the corresponding benzoate derivative by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
- Substitution reactions yield substituted benzoate derivatives.
- Reduction reactions yield alcohols or aldehydes.
- Oxidation reactions yield carboxylic acids or other oxidized products .
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its unique structural features. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
- tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- 2-Bromo-5-(trifluoromethyl)pyridine
- tert-Butyl bromoacetate
Comparison: tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under various reaction conditions .
Properties
IUPAC Name |
tert-butyl 2-bromo-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTOWUPNXRNNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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